3-Fluoro-5-methoxyphenol
Overview
Description
3-Fluoro-5-methoxyphenol is a chemical compound with the molecular formula C7H7FO2 . It has an average mass of 142.128 Da and a monoisotopic mass of 142.043015 Da . It is also known by other names such as 3-Fluoro-5-hydroxyanisole and 5-Fluoro-m-cresol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7FO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3 . This indicates the presence of seven carbon atoms, seven hydrogen atoms, one fluorine atom, and two oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that similar compounds can participate in various chemical reactions. For instance, a reaction of 3-fluoro-5-chlorobenzonitrile with 3-methoxyphenol has been reported .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 222.0±20.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 47.7±3.0 kJ/mol and a flash point of 110.2±18.3 °C . The compound has a molar refractivity of 34.8±0.3 cm3 and a molar volume of 116.1±3.0 cm3 .Scientific Research Applications
Synthesis and Chemical Reactions
- 3-Fluoro-5-methoxyphenol is involved in the synthesis of various complex organic compounds. For instance, it plays a role in the formation of hydroindolenones and hydroquinolenones through hypervalent iodine oxidation of phenols, as demonstrated in studies exploring new synthetic routes for these compounds (Karam et al., 1999).
- The compound is also significant in the study of nucleophilic aromatic substitution reactions. Research has shown that when using harder nucleophiles, substitution of a fluorine atom becomes apparent, providing insights into the dynamics of these reactions (Cervera et al., 1996).
Photoreactive and Conductive Properties
- Enzymatically synthesized poly(4-fluoro-2-methoxyphenol) exhibits potential as a photoconductive material. Its synthesis using horseradish peroxidase biocatalyst highlights its applications in photoelectronic devices due to its polymer characteristics and eco-friendly production process (Zaragoza-Gasca et al., 2011).
Pharmaceutical Research
- In pharmaceutical research, derivatives of this compound have been explored for their inhibitory effects on leukocyte oxidant production and phagocytosis, showing potential in the treatment of inflammatory diseases. Studies have indicated that analogs like 4-Fluoro-2-methoxyphenol are more potent than other similar compounds in inhibiting these processes (de Almeida et al., 2011).
Material Science
- This compound has been used in the synthesis of novel photoconductive polyfluorophenol using enzymes, highlighting its potential in the development of new materials for photoelectronic applications. This approach is noteworthy for its mild and environmentally friendly production process (Zaragoza-Gasca et al., 2011).
Analytical Chemistry
- Derivatives of this compound are also being explored in the field of analytical chemistry for their applications in high-performance liquid chromatography and electrochemical detection. The compound aids in the simultaneous determination of various analytes in complex biological samples (Scheinin et al., 1983).
Safety and Hazards
When handling 3-Fluoro-5-methoxyphenol, it’s important to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Ensure adequate ventilation and remove all sources of ignition .
Future Directions
While specific future directions for 3-Fluoro-5-methoxyphenol are not available, it’s worth noting that similar compounds are often used in the preparation of other complex molecules for various applications . For instance, this compound could potentially be used in the synthesis of pharmaceuticals or other biologically active compounds.
Properties
IUPAC Name |
3-fluoro-5-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSGINYGAPVVLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680258 | |
Record name | 3-Fluoro-5-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850793-25-8 | |
Record name | 3-Fluoro-5-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-5-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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